N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide is a structurally complex small molecule featuring:
- Acetamide core: Linked to a 3-methylphenyl group.
- Sulfamoyl bridge: Connects the phenyl ring to a 1-ethyl-2-oxoindolin-5-yl moiety.
- Indolinone substituent: The 2-oxoindoline group with an ethyl chain at the N1 position.
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-22-17-7-5-16(10-14(17)11-19(22)24)21-27(25,26)18-8-6-15(9-12(18)2)20-13(3)23/h5-10,21H,4,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSRWMHNAOOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide- and acetamide-containing derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Backbone Similarity : All compounds share a sulfamoylphenyl acetamide core, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects .
- Substituent Variations: The target compound’s indolinone group may enhance binding to ATP pockets in kinases, similar to 2-oxoindoline-based inhibitors . Compound 9 () replaces indolinone with a cyanoacrylamide group, prioritizing electrophilic reactivity for anticancer activity . Compound 7c () incorporates a thiazolidinone ring, known for antioxidant and antidiabetic properties, suggesting divergent therapeutic applications .
Physicochemical and Spectroscopic Properties
- Melting Points: Higher melting points in thiazolidinone derivatives (e.g., 300°C for 7c ) suggest greater crystallinity versus the target compound’s likely amorphous solid state.
- Spectroscopic Data: IR: Indolinone’s carbonyl stretch (~1700 cm⁻¹) would distinguish the target from acrylamide (1650 cm⁻¹) or thiazolidinone (1750 cm⁻¹) derivatives . NMR: The ethyl group in the target’s indolinone would show distinct δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) signals .
Preparation Methods
Alkylation of Indolin-2-one
Indolin-2-one undergoes N-alkylation to introduce the ethyl group. A representative procedure involves:
- Reagents : Indolin-2-one, ethyl bromide, sodium hydride (NaH).
- Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12–16 hours.
- Outcome : 1-Ethylindolin-2-one is obtained in 75–85% yield after recrystallization from ethanol.
Nitration at Position 5
Regioselective nitration targets the para position relative to the carbonyl group:
Reduction of Nitro to Amine
Catalytic hydrogenation converts the nitro group to an amine:
- Reagents : H₂ gas, palladium on carbon (Pd/C, 10% w/w).
- Conditions : Ethanol, 50 psi H₂, 25°C, 6 hours.
- Outcome : 1-Ethyl-2-oxoindolin-5-amine is isolated as a white powder (yield: 90–95%).
Synthesis of 4-(Chlorosulfonyl)-3-methylphenylacetamide
Acetylation of 4-Nitro-3-methylaniline
Protection of the aniline amine prevents undesired side reactions:
Reduction to 4-Amino-3-methylacetanilide
Nitro group reduction proceeds under mild conditions:
Sulfonation with Chlorosulfonic Acid
Sulfonation introduces the chlorosulfonyl group:
- Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
- Conditions : 0°C, slow addition, followed by stirring at 25°C for 4 hours.
- Outcome : 4-(Chlorosulfonyl)-3-methylphenylacetamide precipitates as a crystalline solid (yield: 70–75%).
Sulfonamide Coupling Reaction
Reaction Mechanism and Optimization
The sulfonyl chloride reacts with the indolinone amine to form the sulfonamide bond:
- Reagents : 1-Ethyl-2-oxoindolin-5-amine, 4-(chlorosulfonyl)-3-methylphenylacetamide, triethylamine (Et₃N).
- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
- Base Role : Et₃N neutralizes HCl, driving the reaction to completion.
- Outcome : The target compound is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 60–65% yield.
Scalability and Industrial Adaptations
Continuous flow reactors enhance efficiency for large-scale production:
- Parameters : Residence time = 30 minutes, temperature = 50°C, solvent = toluene.
- Advantages : Improved heat transfer and reduced side-product formation.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 8.1 (d, J = 8.4 Hz, 1H, indole-H), 7.6–7.4 (m, 4H, aromatic), 3.8 (q, J = 7.0 Hz, 2H, CH₂CH₃), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃), 1.2 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- IR (KBr) : 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Purity Assessment
Comparative Analysis of Alternative Routes
Solid-Phase Synthesis
Immobilized sulfonyl chlorides on resin enable stepwise assembly but are cost-prohibitive for large batches.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Sulfonyl Chloride Hydrolysis
- Issue : Premature hydrolysis to sulfonic acid.
- Solution : Anhydrous solvents and inert atmosphere.
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